molecular formula C21H14Cl2N2O2 B5049145 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B5049145
M. Wt: 397.2 g/mol
InChI Key: APRVZBGAPAFMOP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and benzoxazole groups, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-2-8-16(17(23)10-12)20(26)24-15-6-3-13(4-7-15)21-25-18-11-14(22)5-9-19(18)27-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRVZBGAPAFMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 5-chloro-1,3-benzoxazole ring. This can be achieved by reacting 2-amino-5-chlorophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling with 4-chloro-2-methylbenzoic Acid: The benzoxazole intermediate is then coupled with 4-chloro-2-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The final step involves the amidation reaction where the benzoxazole derivative is reacted with 4-chloro-2-methylbenzoic acid chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the benzoxazole ring.

    Hydrolysis Products: 4-chloro-2-methylbenzoic acid and 5-chloro-1,3-benzoxazole-2-amine.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The benzoxazole moiety is known for its bioactivity, and derivatives of this compound are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide: shares similarities with other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide core can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

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